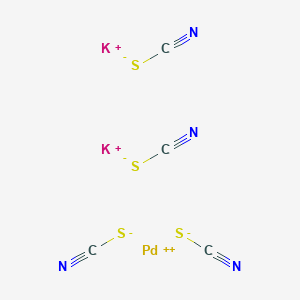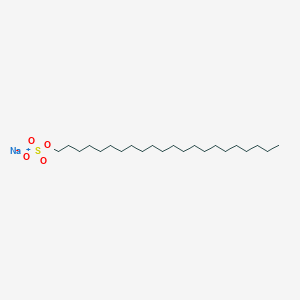
Aluminum, di-mu-chlorochlorotriethyldi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum, di-mu-chlorochlorotriethyldi- can be synthesized using ethyl chloride and aluminum as starting materials . The process involves a closed steel reactor fitted with a reflux condenser and equipped for vacuum distillation. The reactor is first purged with nitrogen, and then aluminum powder and a catalyst mixture composed of diethylaluminum chloride and iodine are added. The reactor contents are stirred and heated slowly to 130°C. Ethyl chloride is then added over a period of 3 hours while maintaining the temperature between 120-150°C .
Industrial Production Methods
In industrial settings, the production of aluminum, di-mu-chlorochlorotriethyldi- follows a similar process but on a larger scale. The use of closed reactors and controlled addition of reagents ensures the safety and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum, di-mu-chlorochlorotriethyldi- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.
Reduction: Acts as a reducing agent in certain chemical reactions.
Substitution: Participates in substitution reactions where chlorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Requires the presence of oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically involves nucleophiles that can replace chlorine atoms.
Major Products Formed
The major products formed from these reactions include aluminum oxide, ethane, and various substituted aluminum compounds .
Applications De Recherche Scientifique
Aluminum, di-mu-chlorochlorotriethyldi- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Investigated for its potential use in biological systems due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, although its use is limited due to its reactivity.
Industry: Employed in the production of various organic compounds and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylaluminum dichloride: Similar in structure but with different reactivity and applications.
Diethylaluminum chloride: Another organoaluminum compound with distinct properties.
Triethylaluminum: Used in similar applications but with different chemical behavior.
Uniqueness
Aluminum, di-mu-chlorochlorotriethyldi- is unique due to its specific reactivity and ability to act as a catalyst in polymerization reactions. Its structure allows for versatile applications in both industrial and research settings .
Propriétés
InChI |
InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRDHJRBVWBKU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Al2Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12075-68-2 |
Source


|
| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)






![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B83468.png)






